![molecular formula C30H28FN3O3S B2501361 N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-26-3](/img/structure/B2501361.png)
N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H28FN3O3S and its molecular weight is 529.63. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Optoelectronics and OLED Devices
BODIPY-based Materials
The rapid development of organic optoelectronics, including organic light-emitting diodes (OLEDs), has been significantly propelled by the design of new conjugated systems. BODIPY-based materials, characterized by their bright fluorescence and stability, have emerged as promising candidates for various applications, such as sensors, organic thin-film transistors, and organic photovoltaics. Their potential as active materials in OLED devices, specifically as 'metal-free' infrared emitters, highlights the importance of molecular engineering in creating efficient and tunable optoelectronic devices (Squeo & Pasini, 2020).
Radical Cyclizations in Organic Synthesis
Control of Regiochemistry
Radical cyclizations are a pivotal strategy in organic synthesis for constructing complex carbo- and heterocyclic compounds. The control over the regiochemistry of these reactions opens up pathways to synthesize physiologically active compounds. The introduction of specific functional groups can significantly influence the course of cyclization, demonstrating the intricate relationship between molecular structure and reactivity. Such insights are crucial for designing new therapeutic agents and understanding their mechanism of action (Ishibashi & Tamura, 2004).
Antitumor Activity of Phosphorylated Compounds
Phosphorylacetohydrazides
The exploration of phosphorylated carboxylic acids and their derivatives, such as phosphorylacetohydrazides, has unveiled a range of compounds with potential therapeutic applications. These molecules exhibit a variety of biological activities, including antitumor effects. Their mechanism of action often involves interacting with cellular targets in a manner that can influence cell growth and proliferation. The ongoing development and study of these compounds underscore the therapeutic potential of chemically complex molecules in oncology (Semina et al., 2016).
properties
IUPAC Name |
N-cyclopentyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN3O3S/c1-18-7-13-24(19(2)15-18)27(35)17-38-30-33-26-16-20(28(36)32-22-5-3-4-6-22)8-14-25(26)29(37)34(30)23-11-9-21(31)10-12-23/h7-16,22H,3-6,17H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCWCHREHYIYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
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